2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Catalog No.
S571910
CAS No.
1668-54-8
M.F
C5H8N4O
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine

CAS Number

1668-54-8

Product Name

2-Amino-4-methoxy-6-methyl-1,3,5-triazine

IUPAC Name

4-methoxy-6-methyl-1,3,5-triazin-2-amine

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C5H8N4O/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9)

InChI Key

NXFQWRWXEYTOTK-UHFFFAOYSA-N

SMILES

CC1=NC(=NC(=N1)OC)N

Synonyms

4-Methoxy-6-methyl-1,3,5-triazin-2-amine; 2-Amino-4-methoxy-6-methyl-s-triazine; 2-Amino-4-methoxy-6-methyl-1,3,5-triazine; 2-Amino-4-methoxy-6-methyl-s-triazine; 2-Amino-4-methyl-6-methoxy-s-triazine; 2-Methoxy-4-methyl-6-amino-1,3,5-triazine; 2-Me

Canonical SMILES

CC1=NC(=NC(=N1)OC)N
  • Intermediate for Synthesis

    Due to its functional groups (amino, methoxy, and methyl), 2-AMMT might serve as a building block for synthesizing more complex molecules with desired properties. Research on triazine derivatives indicates their potential as pharmaceuticals and agrochemicals .

  • Chemical Modification Studies

    The presence of reactive groups in 2-AMMT (amine and methoxy) makes it a candidate for studies on chemical modifications of biomolecules or materials. Research on similar triazine derivatives explores their use in modifying proteins to improve their functionality .

  • Theoretical Studies

    The structure of 2-AMMT can be used for computational modeling and simulations to understand the behavior of triazine derivatives. This knowledge could be valuable in designing new materials or drugs with specific properties.

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is an organic compound with the molecular formula C5H8N4OC_5H_8N_4O and a molecular weight of approximately 140.14 g/mol. This compound features a triazine ring structure, which is significant in various chemical applications. It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to the triazine framework. The compound is typically represented by its IUPAC name: 4-methoxy-6-methyl-1,3,5-triazin-2-amine.

Typical of triazine derivatives:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.
  • Hydrolysis: Under acidic or basic conditions, the methoxy group can be hydrolyzed to yield corresponding phenolic derivatives.

The synthesis method often involves a one-pot reaction that simplifies the production process while maintaining high yields .

Research indicates that 2-Amino-4-methoxy-6-methyl-1,3,5-triazine exhibits various biological activities:

  • Antimicrobial Properties: This compound has shown potential as an antimicrobial agent against certain bacteria and fungi.
  • Herbicidal Activity: It is also evaluated for its effectiveness as a herbicide in agricultural applications.

Studies suggest that its biological efficacy may be attributed to its structural features that allow interaction with biological targets .

The synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine can be accomplished through several methods:

  • One-Pot Method: This method involves the reaction of cyanuric chloride with dimethyl malonate and ammonia in a controlled environment. The process includes:
    • Adding cyanuric chloride and dimethyl malonate in a solvent while controlling temperature.
    • Gradually introducing alkali and stirring.
    • Adjusting pH and further reacting with ammonia to yield the final product .
  • Traditional Methods: Earlier methods involved multiple steps requiring separation and purification of intermediates, which are less efficient compared to modern approaches.

2-Amino-4-methoxy-6-methyl-1,3,5-triazine finds applications in various fields:

  • Agriculture: Utilized as a herbicide to control unwanted plant growth.
  • Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activity.
  • Chemical Research: Serves as an intermediate in synthesizing other triazine derivatives .

Interaction studies focus on how 2-Amino-4-methoxy-6-methyl-1,3,5-triazine interacts with various biological systems:

  • Enzyme Inhibition: Research has shown that this compound may inhibit specific enzymes involved in metabolic pathways.
  • Binding Studies: Investigations into its binding affinity with receptors or proteins are ongoing to understand its mechanism of action better.

These studies are crucial for evaluating its potential therapeutic uses and safety profiles .

Similar Compounds

Several compounds share structural similarities with 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine5248-39-50.82
2-Amino-4,6-dimethoxy-1,3,5-triazine16370-63-10.77
6-Ethoxy-N2-methyl-1,3,5-triazine-2,4-diamine62096-63-30.67
4-Amino-6-methyl-1,3,5-triazin-2-ol16352-06-00.88

Physical Description

DryPowde

XLogP3

0.3

Melting Point

259.5 °C

UNII

395VJ06RC4

GHS Hazard Statements

Aggregated GHS information provided by 208 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (19.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (19.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (18.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1668-54-8

Wikipedia

2-amino-4-methoxy-6-methyl-1,3,5-triazine

Use Classification

Pesticides -> Herbicides -> Urea herbicides -> Sulfonylurea herbicides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
1,3,5-Triazin-2-amine, 4-methoxy-6-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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